(S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine
Description
(S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine is a fluorinated pyrrolidine derivative characterized by a chiral center at the third carbon of the pyrrolidine ring and a trifluoroethoxy substituent (-OCH₂CF₃). This compound belongs to the pyrrolidine class, a five-membered saturated heterocycle with a nitrogen atom, widely used in pharmaceutical and agrochemical research due to its conformational rigidity and ability to modulate pharmacokinetic properties. The trifluoroethoxy group introduces strong electron-withdrawing effects and enhances lipophilicity, which can improve metabolic stability and membrane permeability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
(3S)-3-(2,2,2-trifluoroethoxy)pyrrolidine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2/t5-/m0/s1 |
InChI Key |
DDONDEJNLINCKA-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@H]1OCC(F)(F)F |
Canonical SMILES |
C1CNCC1OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
(S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2,2,2-Trifluoroethoxy)pyrrolidine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Insights:
Unlike (S)-2-(trifluoromethyl)pyrrolidine (), which places the CF₃ group directly on the pyrrolidine ring, the trifluoroethoxy substituent in the target compound offers greater spatial flexibility, which may reduce steric hindrance in drug-receptor interactions.
Aromatic vs. Aliphatic Substituents :
- Compounds with aryl-trifluoromethoxy groups (e.g., ) exhibit distinct pharmacological profiles due to aromatic π-π stacking interactions, whereas aliphatic substituents (e.g., trifluoroethoxy) prioritize hydrophobic interactions.
Synthetic Utility :
- The acetate salt form of (3S)-3-(2-methoxyethoxy)pyrrolidine () highlights the importance of salt formation for solubility optimization, a strategy applicable to the target compound for pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
